Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate
Overview
Description
Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate is a chemical compound known for its unique structure and properties It is a derivative of triazine, a class of nitrogen-containing heterocycles, and is characterized by the presence of trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate typically involves the reaction of 4,6-bis(trichloromethyl)-1,3,5-triazine with methyl 4-aminobenzoate. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or chloroform. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced triazine compounds.
Scientific Research Applications
Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichloromethyl groups can participate in covalent bonding with nucleophilic sites on target molecules, leading to modifications that alter their activity. The triazine ring structure also contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
- 4,6-Bis(trichloromethyl)-1,3,5-triazine
Uniqueness
Methyl 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
methyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl6N3O2/c1-24-9(23)7-4-2-6(3-5-7)8-20-10(12(14,15)16)22-11(21-8)13(17,18)19/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKYBFXFAZSNFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl6N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561821 | |
Record name | Methyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125775-49-7 | |
Record name | Methyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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